molecular formula C10H18O2 B14450571 (10R)-10-methyloxecan-2-one CAS No. 74841-54-6

(10R)-10-methyloxecan-2-one

Cat. No.: B14450571
CAS No.: 74841-54-6
M. Wt: 170.25 g/mol
InChI Key: SAMJSVOFANTIOD-SECBINFHSA-N
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Description

(10R)-10-methyloxecan-2-one is an organic compound belonging to the class of oxecanes, which are cyclic ethers with a seven-membered ring containing one oxygen atom This compound is characterized by the presence of a methyl group at the 10th position and a ketone functional group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (10R)-10-methyloxecan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular cyclization of a linear precursor containing both a hydroxyl group and a ketone group. This reaction can be catalyzed by acids or bases, depending on the specific conditions required.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as distillation or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(10R)-10-methyloxecan-2-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The methyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

(10R)-10-methyloxecan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (10R)-10-methyloxecan-2-one involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the cyclic structure of the compound allows it to fit into specific binding sites, modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (10S)-10-methyloxecan-2-one: The enantiomer of (10R)-10-methyloxecan-2-one, differing only in the spatial arrangement of the methyl group.

    10-methyloxecan-2-one: A compound without the stereochemistry specified, representing a mixture of both enantiomers.

    10-methyloxepan-2-one: A similar compound with a different ring size.

Uniqueness

This compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological molecules. This makes it a valuable compound for studying stereochemical effects in chemical and biological systems.

Properties

CAS No.

74841-54-6

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

(10R)-10-methyloxecan-2-one

InChI

InChI=1S/C10H18O2/c1-9-7-5-3-2-4-6-8-10(11)12-9/h9H,2-8H2,1H3/t9-/m1/s1

InChI Key

SAMJSVOFANTIOD-SECBINFHSA-N

Isomeric SMILES

C[C@@H]1CCCCCCCC(=O)O1

Canonical SMILES

CC1CCCCCCCC(=O)O1

Origin of Product

United States

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